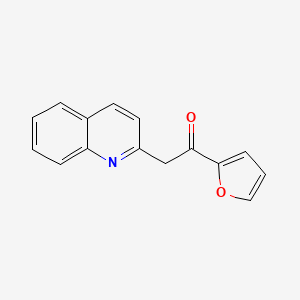

1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6312-28-3 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-quinolin-2-ylethanone |

InChI |

InChI=1S/C15H11NO2/c17-14(15-6-3-9-18-15)10-12-8-7-11-4-1-2-5-13(11)16-12/h1-9H,10H2 |

InChI Key |

FILFNOZKBUWSKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 2 Furyl 2 Quinolin 2 Yl Ethanone

Direct Synthetic Routes via Carbon-Carbon Bond Formation

Direct synthetic routes offer an efficient means of constructing the 1-(2-Furyl)-2-(quinolin-2-yl)ethanone scaffold by forming the crucial carbon-carbon bonds of the ethanone (B97240) linker in the final stages of the synthesis.

Acylation Strategies for Ethanone Moiety Introduction

A primary strategy for introducing the ethanone moiety is through Friedel-Crafts acylation or related reactions. This approach would involve the reaction of a furan (B31954) substrate with an activated quinoline-containing acylating agent. rsc.orgstackexchange.comnih.gov Given the sensitivity of the furan ring to harsh acidic conditions often employed in classical Friedel-Crafts reactions, milder catalysts would be necessary to prevent polymerization or degradation. stackexchange.com

A plausible route would involve the preparation of 2-quinolineacetyl chloride from 2-quinolineacetic acid. This acyl chloride could then be reacted with furan in the presence of a Lewis acid catalyst like boron trifluoride etherate, which is known to be a better catalyst for furan acylations than stronger Lewis acids like aluminum chloride. stackexchange.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Furan | 2-Quinolineacetyl Chloride | Boron Trifluoride Etherate | This compound |

An alternative acylation strategy could involve the use of 2-quinolineacetic anhydride (B1165640) with a suitable catalyst.

Cross-Coupling Reactions for Assembling the Molecular Scaffold

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C-C bond between the furan and quinoline-containing fragments. One potential approach would be the coupling of a 2-(halomethyl)quinoline with a 2-furyl organometallic reagent, such as 2-furyllithium or a 2-furyl Grignard reagent, followed by oxidation of the resulting secondary alcohol.

Alternatively, a Negishi or Stille coupling could be employed. For instance, 2-(chloromethyl)quinoline (B1294453) could be coupled with a 2-furylzinc or 2-furyltin reagent in the presence of a palladium catalyst. Subsequent oxidation of the methylene (B1212753) bridge to a ketone would yield the target compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Intermediate | Final Product |

| 2-(Chloromethyl)quinoline | 2-Furylzinc Chloride | Pd(PPh₃)₄ | 2-(2-Furylmethyl)quinoline | This compound |

| 2-Bromoquinoline | 2-(2-Furyl)acetylstannane | Pd(PPh₃)₄ / CuI | - | This compound |

Oxidation Reactions of Precursor Alcohols or Alkenes

The target ethanone can be prepared through the oxidation of a suitable precursor alcohol or alkene. The synthesis of the precursor, 1-(2-furyl)-2-(quinolin-2-yl)ethanol, could be achieved via a Grignard reaction between 2-quinolinecarboxaldehyde (B31650) and 2-furylmagnesium bromide. Subsequent oxidation of this secondary alcohol using a variety of oxidizing agents would yield the desired ketone.

Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more selective methods such as Swern or Dess-Martin periodinane oxidation.

| Precursor | Oxidizing Agent | Product |

| 1-(2-Furyl)-2-(quinolin-2-yl)ethanol | Pyridinium Chlorochromate (PCC) | This compound |

| 1-(2-Furyl)-2-(quinolin-2-yl)ethanol | Dess-Martin Periodinane | This compound |

Another approach involves the synthesis of the corresponding alkene, 1-(2-furyl)-2-(quinolin-2-yl)ethene, which can then be subjected to oxidative cleavage, for example, through ozonolysis followed by a reductive workup, or by using other strong oxidizing agents like potassium permanganate (B83412) under controlled conditions.

Sequential Multi-Step Synthesis from Readily Available Building Blocks

Sequential multi-step syntheses allow for the construction of the target molecule by systematically introducing the furan and quinoline (B57606) ring systems. This approach offers greater control over the assembly of the molecular framework.

Strategical Introduction of the Furan Ring System

The furan ring can be introduced late in the synthetic sequence using established methods like the Paal-Knorr synthesis. arkat-usa.orgnih.govresearchgate.net This would involve the preparation of a 1,4-dicarbonyl compound bearing a quinoline moiety. For instance, a quinoline-substituted β-ketoester could be alkylated with a 2-halo-1-(quinolin-2-yl)ethanone derivative, followed by hydrolysis and decarboxylation to yield the requisite 1,4-diketone. Acid-catalyzed cyclization of this intermediate would then furnish the furan ring. researchgate.netresearchgate.netorganic-chemistry.org

| Precursor | Reaction | Product |

| Quinoline-substituted 1,4-diketone | Paal-Knorr Furan Synthesis (Acid-catalyzed cyclization) | This compound |

Incorporation of the Quinoline Heterocyclic Unit

Alternatively, the quinoline ring can be constructed onto a furan-containing precursor using classic quinoline syntheses. The Friedländer annulation, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govjk-sci.comresearchgate.netorganic-chemistry.orgresearchgate.net In this context, 2-aminobenzaldehyde (B1207257) could be reacted with 1-(2-furyl)propan-2-one under acidic or basic conditions to yield the target molecule. nih.govjk-sci.comresearchgate.netorganic-chemistry.orgresearchgate.net

Another viable route is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comyoutube.com The synthesis of a furyl-containing α,β-unsaturated ketone, such as 1-(2-furyl)prop-2-en-1-one, and its subsequent reaction with aniline (B41778) under acidic conditions would lead to the formation of the quinoline ring. wikipedia.orgsynarchive.comyoutube.com

The Combes quinoline synthesis offers another pathway, involving the reaction of an aniline with a β-diketone. researchgate.netresearchgate.net A furan-containing β-diketone, such as 1-(2-furyl)butane-1,3-dione, could be condensed with aniline, followed by acid-catalyzed cyclization to afford the desired product. researchgate.netresearchgate.net

| Quinoline Synthesis | Furan-Containing Precursor | Co-reactant | Key Conditions |

| Friedländer Annulation | 1-(2-Furyl)propan-2-one | 2-Aminobenzaldehyde | Acid or Base Catalysis |

| Doebner-von Miller Reaction | 1-(2-Furyl)prop-2-en-1-one | Aniline | Acid Catalysis |

| Combes Synthesis | 1-(2-Furyl)butane-1,3-dione | Aniline | Acid-catalyzed cyclization |

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

The synthesis of this compound is not merely a matter of connecting the constituent rings but requires careful control over selectivity.

Chemoselectivity is a key concern, particularly when functional groups on either the furan or quinoline rings could interfere with the desired reaction. For instance, in a Grignard-based synthesis, any acidic protons on the starting materials would need to be protected.

Regioselectivity is arguably the most significant challenge. In a Friedel-Crafts acylation of quinoline, substitution can occur at various positions on the benzene (B151609) or pyridine (B92270) ring, depending on the reaction conditions and the directing effects of any existing substituents. The Friedländer synthesis, a classical method for quinoline formation, can also yield mixtures of regioisomers. researchgate.net The desired 2-substitution on the quinoline ring would necessitate a synthetic strategy that directs the incoming group to this specific position.

As the target molecule is achiral, stereoselectivity is not a primary concern in the final product. However, if any of the synthetic intermediates are chiral, controlling their stereochemistry could be important to avoid the formation of diastereomeric mixtures that may be difficult to separate.

Application of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. chemijournal.com The synthesis of heterocyclic compounds like this compound can benefit from the application of these principles. chemijournal.comresearchgate.netbenthamdirect.com

The use of greener solvents , such as water or ionic liquids, can significantly reduce the environmental footprint of the synthesis. frontiersin.org For example, some quinoline syntheses have been successfully carried out in water. researchgate.net

Catalysis plays a crucial role in green chemistry. The use of efficient and recyclable catalysts, including biocatalysts or heterogeneous catalysts, can improve atom economy and reduce waste. chemijournal.comfrontiersin.org For instance, iron(III) chloride, an inexpensive and environmentally benign catalyst, has been used for the synthesis of quinoline derivatives. researchgate.net

Microwave-assisted synthesis is another green technique that can accelerate reaction times, improve yields, and reduce energy consumption. frontiersin.orgresearchgate.net The development of one-pot or multi-component reactions, where multiple synthetic steps are combined into a single operation, also aligns with the principles of green chemistry by reducing the number of purification steps and minimizing waste. chemijournal.comresearchgate.net

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Water, ionic liquids, or solvent-free conditions. frontiersin.orgresearchgate.net |

| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. | Use of reusable catalysts like FeCl3. researchgate.net |

| Energy Efficiency | Utilizing energy-efficient methods to drive reactions. | Microwave-assisted synthesis. frontiersin.orgresearchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | One-pot and multi-component reactions. chemijournal.comresearchgate.net |

Emerging Synthetic Approaches for Related Heterocyclic Ketones

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed that could be applied to the synthesis of this compound and its analogs.

Skeletal editing is a novel approach that allows for the precise modification of molecular frameworks, including the insertion or deletion of atoms within a ring system. rsc.org This could potentially be used to construct the quinoline or furan rings from more readily available precursors.

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. nih.gov This could be particularly useful for the cross-coupling steps in the synthesis of the target molecule.

Flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters. The synthesis of heterocyclic compounds in continuous flow reactors can lead to improved yields and purities.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Furyl 2 Quinolin 2 Yl Ethanone

Vibrational Spectroscopy Analysis: Infrared and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes. For 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, these methods are instrumental in confirming the presence of the ketone, furan (B31954), and quinoline (B57606) moieties.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the adjacent furan ring, this band is expected to appear at a lower wavenumber, typically in the range of 1685-1666 cm⁻¹, compared to a simple aliphatic ketone (around 1715 cm⁻¹). orgchemboulder.comlibretexts.org The aromatic C-H stretching vibrations of both the furan and quinoline rings are anticipated to produce a series of bands above 3000 cm⁻¹. irphouse.com

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. Characteristic stretching vibrations for the C=C and C=N bonds within the quinoline ring system are expected between 1630 cm⁻¹ and 1400 cm⁻¹. irphouse.com The furan ring has its own set of characteristic ring stretching and bending vibrations. researchgate.netglobalresearchonline.net For instance, furan itself exhibits strong bands around 1491 cm⁻¹ and 1384 cm⁻¹. nist.gov Raman spectroscopy complements IR by providing information on symmetric and less polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. acs.orgnih.gov

Table 1: Predicted Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3150-3000 | Medium-Weak | Medium | Aromatic C-H Stretch (Quinoline, Furan) |

| 2950-2850 | Weak | Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~1670 | Strong | Medium | C=O Stretch (Conjugated Ketone) |

| 1620-1500 | Medium-Strong | Strong | C=C / C=N Ring Stretching (Quinoline) |

| 1580-1450 | Medium | Strong | C=C Ring Stretching (Furan) |

| 1450-1350 | Medium | Medium | -CH₂- Bending (Scissoring) |

| 1250-1000 | Strong | Weak | C-O-C Asymmetric/Symmetric Stretch (Furan) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques provides an unambiguous assignment of all proton and carbon signals for this compound.

Based on known data for 2-acetylfuran (B1664036) and 2-methylquinoline, the chemical shifts for the target molecule can be predicted. chemicalbook.comchemicalbook.comrsc.orgspectrabase.com The methylene (B1212753) protons (-CH₂-) bridging the quinoline and carbonyl groups are expected to appear as a singlet in the aliphatic region, likely deshielded by both adjacent functionalities. The protons of the furan and quinoline rings will resonate in the aromatic region (typically 6.5-8.5 ppm). Similarly, the ¹³C NMR spectrum will show a carbonyl signal downfield (~185-195 ppm), signals for the aromatic carbons, and a signal for the aliphatic methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Methylene (-CH₂-) | ~4.5 (s, 2H) | ~45.0 |

| Carbonyl (C=O) | - | ~188.0 |

| Furan H-3' | ~6.6 (dd) | ~113.0 |

| Furan H-4' | ~7.2 (dd) | ~118.0 |

| Furan H-5' | ~7.6 (dd) | ~147.0 |

| Furan C-2' | - | ~152.0 |

| Quinoline H-3 | ~7.3 (d) | ~122.0 |

| Quinoline H-4 | ~8.1 (d) | ~137.0 |

| Quinoline H-5 | ~7.8 (d) | ~128.0 |

| Quinoline H-6 | ~7.5 (t) | ~127.5 |

| Quinoline H-7 | ~7.7 (t) | ~129.5 |

| Quinoline H-8 | ~8.0 (d) | ~129.0 |

| Quinoline C-2 | - | ~159.0 |

| Quinoline C-4a | - | ~128.5 |

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. It would reveal the connectivity within the quinoline ring's spin systems (e.g., H-3 with H-4; H-5 through H-8) and within the furan ring (H-3' with H-4', and H-4' with H-5'). libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of protonated carbon signals based on the already assigned proton shifts. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. NOESY could reveal, for example, the spatial relationship between the methylene protons and the protons on the quinoline (H-3) and furan rings, helping to define the preferred rotational conformation around the single bonds.

Table 3: Key Predicted 2D NMR Correlations This table is interactive. Click on the headers to sort.

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-3 | H-4 | Connectivity in quinoline ring |

| COSY | H-5, H-6, H-7, H-8 | H-5, H-6, H-7, H-8 | Connectivity in quinoline benzo ring |

| COSY | H-3', H-4', H-5' | H-3', H-4', H-5' | Connectivity in furan ring |

| HMBC | Methylene (-CH₂) | C=O, Quinoline C-2, Quinoline C-3 | Connects quinoline to ethanone (B97240) bridge |

| HMBC | Furan H-3' | C=O, Furan C-2', Furan C-5' | Connects furan to ethanone bridge |

| HMBC | Quinoline H-3 | Quinoline C-2, Quinoline C-4a | Confirms quinoline assignments |

| NOESY | Methylene (-CH₂) | Quinoline H-3 | Spatial proximity, conformation |

The single bonds connecting the planar aromatic rings to the central keto-ethyl bridge may exhibit restricted rotation, potentially giving rise to different stable conformations (rotamers). niscpr.res.innih.govnih.gov At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed.

Variable Temperature (VT) NMR spectroscopy can be employed to study these conformational dynamics. researchgate.net By lowering the temperature, the rate of interconversion between rotamers can be slowed. If the energy barrier is sufficiently high, this can lead to the decoalescence of signals, where a single peak at room temperature splits into multiple distinct peaks for each conformer at low temperature. By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. niscpr.res.innih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

For this compound (C₁₅H₁₁NO₂), the calculated monoisotopic exact mass is 249.07898 Da. biochemcalc.commissouri.edusisweb.com HRMS analysis would be expected to measure this mass with high accuracy (typically <5 ppm error), which provides strong evidence for the proposed molecular formula. youtube.com

ESI and MALDI are soft ionization techniques that are ideal for analyzing organic molecules, as they typically produce intact molecular ions with minimal in-source fragmentation. nih.gov

Electrospray Ionization (ESI): This is a solution-based technique well-suited for polar molecules. The compound would likely be analyzed in positive ion mode, yielding a prominent protonated molecule, [M+H]⁺, at m/z 250.0862.

Matrix-Assisted Laser Desorption/Ionization (MALDI): This solid-state technique involves co-crystallizing the analyte with a matrix that absorbs laser energy. It is also expected to produce the [M+H]⁺ ion as the primary species. The choice between ESI and MALDI would depend on sample properties and the desired analytical workflow.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., m/z 250.0862) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

The most likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve cleavage of the bonds alpha to the carbonyl group. libretexts.org

Cleavage between C=O and CH₂: This would lead to the formation of a stable 2-furylcarbonyl cation at m/z 95.0130.

Cleavage between CH₂ and the quinoline ring: This would produce a quinolin-2-ylmethyl cation at m/z 142.0651.

Loss of neutral molecules: The quinoline ring itself can undergo characteristic fragmentation, such as the loss of a neutral hydrogen cyanide (HCN) molecule from the protonated quinoline fragment, a common pathway for nitrogen heterocycles. rsc.orgmcmaster.ca Another possible fragmentation is the loss of carbon monoxide (CO) from the molecular ion or larger fragments. researchgate.net

By accurately measuring the masses of these fragment ions using a high-resolution analyzer (like TOF or Orbitrap), their elemental compositions can be determined, allowing for the confident elucidation of the fragmentation pathways and confirmation of the initial structure. nih.gov

Table 4: Predicted Key Fragment Ions in MS/MS of [M+H]⁺ This table is interactive. Click on the headers to sort.

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 250.0862 | [C₁₅H₁₂NO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 222.0913 | [C₁₅H₁₂N]⁺ | Loss of Carbon Monoxide (CO) |

| 142.0651 | [C₁₀H₈N]⁺ | Quinolin-2-ylmethyl cation |

| 115.0417 | [C₉H₅]⁺ | Loss of HCN from m/z 142 |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

No published single-crystal X-ray diffraction data for this compound could be located. This analysis is crucial for determining the precise three-dimensional arrangement of atoms in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without crystallographic data, a definitive analysis of the bond lengths, bond angles, and torsion angles for this specific molecule cannot be provided. Such data would be essential to understand the molecular conformation, including the planarity of the heterocyclic rings and the orientation of the ethanone linker.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A detailed investigation of intermolecular interactions such as hydrogen bonding and π-stacking is contingent on the availability of crystal structure data. These interactions play a critical role in the packing of molecules in the crystal lattice and influence the material's bulk properties.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Properties

Specific electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectra for this compound are not available in the reviewed literature. This information is necessary to characterize the electronic transitions (e.g., π→π, n→π), determine photophysical properties such as quantum yield and excited-state lifetime, and understand the compound's behavior upon exposure to light.

Computational Chemistry and Theoretical Investigations of 1 2 Furyl 2 Quinolin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate its electronic characteristics.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the π-deficient regions. arabjchem.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. Conversely, regions around the hydrogen atoms would exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. nist.gov These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). arabjchem.org These parameters are instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Chemical Hardness (η) | 2.2 | eV |

| Chemical Softness (S) | 0.45 | eV⁻¹ |

| Electronegativity (χ) | 4.3 | eV |

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic compounds.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a rigorous approach to calculating molecular properties from first principles, without empirical parameters. These methods are particularly useful for determining accurate ground state geometries and energetics.

Energetic calculations can provide the total energy of the molecule, which is essential for comparing the stability of different conformers and for calculating reaction energies. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for these fundamental properties.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules and for understanding the influence of the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be employed to sample the various conformations accessible to the molecule by rotating around its single bonds. This is crucial for understanding its flexibility and the range of shapes it can adopt. The simulations would track the trajectory of each atom over time, governed by a force field that describes the interatomic interactions.

The effect of a solvent, such as water, on the molecule's conformation and dynamics can also be investigated. researchgate.netarabjchem.org The solvent molecules can form hydrogen bonds and other non-covalent interactions with the solute, influencing its preferred conformation and its interactions with other molecules. Radial distribution functions (RDFs) can be calculated from MD simulations to understand the structuring of solvent molecules around the solute. researchgate.netarabjchem.org

In Silico Docking Studies and Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. ijprajournal.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed against a variety of protein targets to identify potential binding sites. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The analysis of the top-ranked docking poses can reveal the key molecular recognition elements involved in the ligand-target interaction. For a molecule containing both quinoline and furan (B31954) rings, these interactions are likely to include:

Hydrogen bonding: The nitrogen atom in the quinoline ring and the oxygen atoms in the furan and ethanone (B97240) moieties can act as hydrogen bond acceptors.

π-π stacking: The aromatic quinoline and furan rings can engage in π-π stacking interactions with aromatic amino acid residues in the protein's binding site, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed in terms of a docking score or a predicted binding energy (e.g., in kcal/mol). thesciencein.org While these scores are approximations, they are useful for ranking different ligands and for prioritizing compounds for further experimental testing.

By examining the detailed interaction modes of the docked poses, researchers can gain a deeper understanding of how the ligand binds to its target. This information can be used to rationalize the observed biological activity and to guide the design of new, more potent analogues. For example, the identification of a key hydrogen bond might suggest modifications to the ligand that would strengthen this interaction and improve its binding affinity.

Table 2: Illustrative In Silico Docking Results for this compound Against a Hypothetical Protein Kinase Target

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | LYS78 | Hydrogen Bond |

| PHE145 | π-π Stacking | ||

| LEU198 | Hydrophobic | ||

| 2 | -8.2 | GLU95 | Hydrogen Bond |

| TYR146 | π-π Stacking | ||

| VAL76 | Hydrophobic | ||

| 3 | -7.9 | ASP158 | Hydrogen Bond |

| TRP142 | π-π Stacking |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for the rational design of novel, more potent analogs of a lead compound such as this compound. The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This relationship is then used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts and minimizing the need for extensive synthesis and biological testing. cust.edu.tw

The theoretical framework for developing a QSAR model for analogs of this compound would involve a series of well-defined steps. Initially, a dataset of structurally related compounds with experimentally determined biological activities is required. The three-dimensional structures of these molecules are then generated and optimized using computational methods like Density Functional Theory (DFT) to obtain their most stable conformations.

Subsequently, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, and steric parameters). nih.gov

Once the descriptors are calculated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity. This is often achieved using statistical techniques and machine learning algorithms. nih.gov The final step involves generating a mathematical model that correlates the selected descriptors with the biological activity. Common methods for model generation include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning techniques like Artificial Neural Networks (ANN). researchgate.net

For quinoline derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. researchgate.net This provides a visual and intuitive guide for the rational design of new analogs of this compound with potentially improved therapeutic properties. The robustness and predictive power of the developed QSAR model are rigorously assessed through internal and external validation techniques. nih.gov

A hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of this compound analogs is presented below.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Correlate with the molecule's reactivity and ability to participate in charge-transfer interactions. |

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. tsijournals.com The process involves optimizing the molecular geometry of the compound and then calculating the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for the accuracy of the predictions. tsijournals.com For quinoline derivatives, functionals like B3LYP have been shown to provide a good balance between accuracy and computational cost. researchgate.net

IR Spectroscopy: The theoretical vibrational (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. This is typically done after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. mdpi.com The calculations yield the vibrational frequencies and their corresponding intensities. It is a common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors inherent in the computational method. mdpi.com

UV-Vis Spectroscopy: The prediction of the electronic absorption (UV-Vis) spectrum is achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be used to generate a theoretical UV-Vis spectrum, which can be compared with experimental data to aid in the interpretation of the electronic structure and chromophores within the molecule. chemrxiv.org

Below is a hypothetical table of predicted spectroscopic data for this compound, based on the computational methods described. It is important to note that these are illustrative values and have not been derived from actual quantum chemical calculations for this specific molecule.

| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |

| ¹H NMR | Chemical Shift (ppm) | 7.5 - 8.5 (Quinoline protons) | DFT/GIAO |

| ¹³C NMR | Chemical Shift (ppm) | 120 - 150 (Aromatic carbons) | DFT/GIAO |

| IR | Vibrational Frequency (cm⁻¹) | ~1680 (C=O stretch) | DFT/B3LYP |

| UV-Vis | λmax (nm) | ~280, ~320 | TD-DFT |

The accurate computational prediction of these spectroscopic parameters can serve as a powerful complementary tool to experimental techniques for the unambiguous structural elucidation of this compound and its future analogs.

Chemical Reactivity and Transformation Chemistry of 1 2 Furyl 2 Quinolin 2 Yl Ethanone

Reactions at the Carbonyl Group

The ketone moiety is a central site for reactivity, readily undergoing additions and facilitating functionalization at the adjacent carbon atom.

The carbonyl carbon of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is electrophilic and susceptible to attack by various nucleophiles. Standard carbonyl addition reactions, including hydride reductions and the addition of organometallic reagents, are expected to proceed efficiently.

Hydride Reductions: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(2-furyl)-2-(quinolin-2-yl)ethanol. Studies on structurally similar furyl ketones have demonstrated that such reductions can be highly stereoselective. For instance, the reduction of related furyl ketones with sodium borohydride has been shown to proceed with high diastereoselectivity (ds ≥95%), affording the corresponding syn aminoalcohol. mdpi.comsciforum.net

Organometallic Additions: Organometallic reagents, including Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to ketones to form tertiary alcohols. saskoer.cayoutube.com The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic compound on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide intermediate. youtube.com This provides a versatile method for introducing a wide range of alkyl, vinyl, or aryl groups at the carbonyl position.

| Reaction Type | Reagent | Expected Product | Reaction Class |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(2-Furyl)-2-(quinolin-2-yl)ethanol | Nucleophilic Addition |

| Organometallic Addition (Grignard) | Methylmagnesium Bromide (CH₃MgBr) | 1-(2-Furyl)-2-methyl-2-(quinolin-2-yl)propan-2-ol | Nucleophilic Addition |

| Organometallic Addition (Organolithium) | Butyllithium (BuLi) | 1-(2-Furyl)-1-butyl-2-(quinolin-2-yl)ethan-1-ol | Nucleophilic Addition |

The methylene (B1212753) protons situated between the carbonyl group and the quinoline (B57606) ring (the α-carbon) are acidic due to the electron-withdrawing nature of the adjacent ketone. libretexts.org This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate anion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, making it an ambident nucleophile that can react with electrophiles at either the carbon or the oxygen atom, though reactions typically occur at the carbon. libretexts.orgbham.ac.uk

This enolate intermediate is a key platform for various carbon-carbon bond-forming reactions. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete and irreversible formation of the enolate, which can then be reacted with a range of electrophiles. pitt.edu

| Reaction Type | Electrophile | Example Reagent | Expected Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | α-Alkylated Ketone |

| Aldol Addition | Aldehyde or Ketone | Benzaldehyde (PhCHO) | β-Hydroxy Ketone |

| Halogenation | Molecular Halogen | Bromine (Br₂) | α-Halo Ketone |

Reactions Involving the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system that exhibits reactivity distinct from that of the quinoline or the carbonyl group. It can participate in electrophilic substitutions, act as a diene in cycloaddition reactions, and undergo oxidative ring-opening.

Furan is a π-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) much more readily than benzene (B151609). pearson.comchemicalbook.com The oxygen atom donates electron density into the ring, activating it towards attack by electrophiles. pearson.com Substitution occurs preferentially at the C2 (or C5) position because the carbocation intermediate formed upon attack at this position is more effectively stabilized by resonance, with three contributing resonance structures. chemicalbook.comchegg.com Since the C2 position is already substituted in this compound, EAS reactions are expected to occur at the vacant C5 position.

Due to the high reactivity of the furan ring, mild reaction conditions are often required to avoid polymerization or degradation. pharmaguideline.com

| EAS Reaction | Typical Reagent | Expected Product |

|---|---|---|

| Nitration | Acetyl Nitrate (CH₃COONO₂) at low temp. pharmaguideline.comyoutube.com | 1-(5-Nitro-2-furyl)-2-(quinolin-2-yl)ethanone |

| Halogenation | Bromine in Dioxane at low temp. pharmaguideline.com | 1-(5-Bromo-2-furyl)-2-(quinolin-2-yl)ethanone |

| Sulfonation | Sulfur Trioxide/Pyridine (B92270) Complex (SO₃/Py) pharmaguideline.comyoutube.com | 5-(1-Oxo-2-(quinolin-2-yl)ethyl)furan-2-sulfonic acid |

| Friedel-Crafts Acylation | Acetic Anhydride (B1165640) / BF₃ youtube.com | 1-(5-Acetyl-2-furyl)-2-(quinolin-2-yl)ethanone |

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgacs.org This reaction provides a powerful method for constructing six-membered rings, specifically oxabicyclo[2.2.1]heptane derivatives, by reacting the furan with a suitable dienophile. acs.org While furan's aromatic character makes it less reactive than a non-aromatic diene, the reaction proceeds well with electron-deficient dienophiles. khanacademy.org

A notable example of this reactivity is the reaction of 2-furylquinolines with singlet oxygen (¹O₂), which acts as a dienophile in a hetero-Diels-Alder type [4+2] cycloaddition. uthscsa.edu This reaction leads to the formation of an unstable endoperoxide intermediate, which is a key step in the oxidative degradation pathway of the molecule. uthscsa.edu

The furan moiety is susceptible to oxidative conditions, which can lead to ring-opening and the formation of various degradation products. Research on this compound and related 2-furylquinolines has shown that these compounds undergo oxidative decomposition when exposed to air. uthscsa.edu This process is initiated by a [4+2] cycloaddition between the furan ring and atmospheric singlet oxygen (¹O₂), forming an endoperoxide. uthscsa.edu

This highly unstable endoperoxide can then undergo several transformations:

Baeyer-Villager Rearrangements: The endoperoxide can rearrange to deliver products such as lactams, carboxylic acids, and aldehydes. uthscsa.edu

Hydrolytic Opening: The intermediate may also undergo hydrolysis, leading to a bis-enone product. uthscsa.edu

This inherent reactivity is a critical consideration, as the decomposition of the parent compound can lead to the formation of new, potentially active species. uthscsa.edu In general, oxidative cleavage of furan rings is a known synthetic strategy used to unmask 1,4-dicarbonyl functionalities or to access other highly functionalized structures. organicreactions.orgresearchgate.net

| Process | Intermediate | Resulting Product Classes | Reference |

|---|---|---|---|

| Aerial Oxidation | Endoperoxide (from [4+2] cycloaddition with ¹O₂) | Lactams, Carboxylic Acids, Aldehydes, Bis-enones | uthscsa.edu |

| General Oxidative Cleavage | Not specified | 1,4-Dicarbonyl compounds, 4-oxoalkenoic acids | organicreactions.org |

Reactions Involving the Quinoline Heterocycle

The quinoline ring system in this compound is a key site for chemical modifications. Its reactivity is characteristic of a fused aromatic heterocycle, with one electron-rich benzene ring and one electron-deficient pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The outcome of aromatic substitution on the quinoline ring is dictated by the electronic nature of the attacking reagent and the inherent properties of the fused ring system.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Consequently, reactions typically require forcing conditions. The substitution occurs preferentially on the electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring (heterocycle). The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable, allowing the charge to be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgreddit.com The presence of the 2-substituted side chain in this compound further deactivates the pyridine ring, reinforcing the selectivity for the benzenoid portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, the pyridine ring is activated for nucleophilic attack, particularly at positions C2 and C4. youtube.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org For nucleophilic substitution to occur on this compound, a leaving group would need to be present on the quinoline ring, typically a halide. If a halogen were present at the C4 position, it would be susceptible to displacement by various nucleophiles.

| Reaction Type | Preferred Positions | Rationale | Typical Reagents/Conditions |

|---|---|---|---|

| Electrophilic Substitution | C5 and C8 | Attack on the electron-rich benzenoid ring; formation of more stable cationic intermediates. quimicaorganica.org | HNO₃/H₂SO₄ (Nitration); H₂SO₄/SO₃ (Sulfonation) |

| Nucleophilic Substitution | C2 and C4 | Attack on the electron-deficient pyridine ring; stabilization of anionic intermediates by nitrogen. youtube.comresearchgate.net | Nu⁻ (e.g., RO⁻, R₂N⁻) on a halo-substituted quinoline |

Metal-Catalyzed Reactions on Quinoline Derivatives

Transition metal catalysis provides powerful tools for the functionalization of quinoline derivatives. ias.ac.innih.govnih.gov These methods are often highly regioselective and can be applied to create complex molecules under mild conditions. For this compound, or its halogenated analogues, metal-catalyzed cross-coupling and C-H activation reactions are of significant interest.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are standard methods for forming new carbon-carbon bonds. These would typically involve a halo-substituted derivative of this compound reacting with a suitable coupling partner (e.g., a boronic acid, alkene, or alkyne).

C-H Activation/Functionalization: More advanced methods involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. nih.gov Catalysts based on rhodium, ruthenium, or palladium can mediate the coupling of the quinoline C-H bonds with various partners. ias.ac.in

| Reaction Name | Catalyst/Metal | Description | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Coupling of a halo-quinoline with a boronic acid to form a C-C bond. | Introduction of aryl or alkyl groups onto the quinoline ring. |

| Heck Coupling | Palladium (Pd) | Reaction of a halo-quinoline with an alkene. | Introduction of vinyl groups. |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Coupling of a halo-quinoline with a terminal alkyne. ias.ac.in | Introduction of alkynyl groups. |

| Buchwald-Hartwig Amination | Palladium (Pd) | Formation of a C-N bond between a halo-quinoline and an amine. | Synthesis of aminoquinoline derivatives. |

| Direct C-H Arylation | Palladium (Pd), Rhodium (Rh) | Direct coupling of a quinoline C-H bond with an aryl halide. ias.ac.in | Functionalization without pre-activation. |

N-Oxidation and Quaternization of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a site for both oxidation and alkylation.

N-Oxidation: The nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org This transformation alters the electronic properties of the ring, making the C2 and C4 positions even more susceptible to nucleophilic attack and also activating the C8 position for certain electrophilic and radical reactions.

Quaternization: The nitrogen atom can be alkylated with alkyl halides (e.g., methyl iodide) to form a quaternary quinolinium salt. This process renders the entire heterocyclic ring system more electron-deficient and significantly increases its susceptibility to nucleophilic attack, particularly by hydride reagents or organometallics.

| Reaction | Typical Reagents | Product | Effect on Reactivity |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | Quinoline N-oxide | Activates C2 and C4 for nucleophilic attack; modifies regioselectivity of other reactions. nih.gov |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quinolinium Salt | Greatly increases electrophilicity of the pyridine ring, activating it for nucleophilic addition. |

Rearrangement Reactions and Fragmentation Pathways

The stability and fragmentation of this compound can be predicted based on the known behavior of quinoline and furan derivatives, particularly in mass spectrometry.

Under electron impact mass spectrometry (EIMS), the molecule is expected to show a stable molecular ion. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and characteristic fragmentation of the heterocyclic rings.

Quinoline Ring Fragmentation: A hallmark fragmentation pathway for the quinoline ring system is the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion. chempap.orgmcmaster.ca

Furan Ring Fragmentation: The furan moiety typically undergoes fragmentation through the expulsion of carbon monoxide (CO) and a formyl radical (CHO). chempap.org

Side-Chain Cleavage: Alpha-cleavage on either side of the carbonyl group is a common pathway for ketones. This would lead to the formation of a 2-furylcarbonyl cation or a quinolin-2-ylmethyl cation and the corresponding radical species. McLafferty rearrangement is possible if a suitable gamma-hydrogen is available, but is unlikely for this specific structure.

While complex skeletal rearrangements are less common under standard conditions, photochemical or thermal stress could potentially induce rearrangements, although specific pathways for this molecule are not documented. The furan ring, for instance, can undergo various photochemical rearrangements.

| Initial Ion | Neutral Loss / Fragment Formed | Description |

|---|---|---|

| [M]⁺˙ | Loss of HCN | Characteristic fragmentation of the quinoline ring. chempap.orgresearchgate.net |

| [M]⁺˙ | Loss of CO | Characteristic fragmentation of the furan ring. chempap.org |

| [M]⁺˙ | [C₅H₃O-C=O]⁺ (m/z 95) | Alpha-cleavage, formation of the 2-furoyl cation. |

| [M]⁺˙ | [C₉H₆N-CH₂]⁺ (m/z 142) | Alpha-cleavage, formation of the quinolin-2-ylmethyl cation. |

Exploration of this compound as a Precursor for More Complex Architectures

The title compound is a valuable synthetic intermediate due to its multiple functional groups that can be selectively manipulated. The active methylene group, the carbonyl function, and the two heterocyclic rings serve as handles for constructing more elaborate molecular frameworks.

Reactions at the Methylene Bridge: The protons on the carbon between the carbonyl group and the quinoline ring are acidic (active methylene). This position can be deprotonated with a suitable base and subsequently alkylated, acylated, or used as a nucleophile in condensation reactions (e.g., Knoevenagel or aldol-type reactions).

Reactions of the Carbonyl Group: The ketone functionality can undergo a wide range of classical carbonyl chemistry, including reduction to an alcohol, reductive amination, Wittig olefination to form an alkene, and addition of organometallic reagents.

Cyclization Reactions: The compound is a prime candidate for intramolecular cyclization reactions to form fused polycyclic systems. For example, reductive cyclization could lead to fused dihydropyridine systems. Condensation reactions involving the active methylene group and a substituent on the quinoline ring could also be envisioned to build additional fused rings. Such strategies are common in the synthesis of complex alkaloids and functional materials. mdpi.com

Furan Ring as a Diene: The furan ring can participate as a diene in Diels-Alder reactions with reactive dienophiles, providing a route to complex bicyclic structures, which can then be further transformed. stackexchange.com

| Reactive Site | Transformation | Resulting Structure/Product Type |

|---|---|---|

| Active Methylene Group | Alkylation, Aldol Condensation | Elongated carbon chains, β-hydroxy ketones |

| Carbonyl Group | Reduction, Wittig Reaction, Grignard Addition | Secondary alcohols, alkenes, tertiary alcohols |

| Quinoline and Side Chain | Intramolecular Cyclization (e.g., Pictet-Spengler type) | Fused polycyclic heterocyclic systems |

| Furan Ring | Diels-Alder Reaction | Oxabicyclic adducts |

| Quinoline Ring | Cross-Coupling Reactions | Substituted quinoline derivatives |

Exploration of Molecular Interactions and Structure Activity Relationships Sar for 1 2 Furyl 2 Quinolin 2 Yl Ethanone and Its Analogs in Vitro/mechanistic Studies

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is guided by established medicinal chemistry principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov This process involves systematically altering the three main structural components of the parent molecule.

The furan (B31954) ring is a common motif in bioactive compounds and can serve as a versatile scaffold for modification. mdpi.com Its electron-rich nature allows it to participate in various electronic interactions with biological targets. In the rational design of analogs, substitutions at the 4- and 5-positions of the 2-furyl group are of primary interest. Introducing small alkyl, halogen, or nitro groups can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding interactions. For instance, studies on other furan-containing molecules have shown that electron-withdrawing groups can enhance certain biological activities. nih.gov Furthermore, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) could be explored to probe the importance of the ring oxygen for biological activity.

The quinoline (B57606) ring is a "privileged scaffold" in medicinal chemistry, forming the core of many synthetic drugs. rsc.orgnih.gov Its extended aromatic system allows for π-π stacking interactions with receptor sites, and the nitrogen atom can act as a hydrogen bond acceptor. acs.org Systematic modifications to the quinoline moiety can provide significant insights into SAR.

Key strategies for modification include:

Substitution on the Benzenoid Ring: Introducing substituents such as halogens, methyl, methoxy, or nitro groups at positions 5, 6, 7, or 8 can influence lipophilicity, metabolic stability, and receptor interactions.

Substitution at the 4-Position: The C4 position of the quinoline ring is a common point for modification. In structurally related 2-(furan-2-yl)quinoline (B13027713) derivatives, the introduction of a 4-phenoxy group has been explored, creating a new vector for structural variation. cust.edu.twnih.gov

Alternative Heterocyclic Cores: Replacing the quinoline system with related bicyclic heterocycles like quinazolinone, quinoxaline, or isoquinoline (B145761) can help determine the optimal geometry and electronic distribution for target binding. nih.gov For example, a study on 2-(furan-2-yl)quinazolin-4-one derivatives demonstrated potent antiproliferative activity, highlighting the utility of exploring alternative cores. nih.gov

In a series of closely related 2-(furan-2-yl)-4-phenoxyquinoline derivatives, the ethanone (B97240) moiety attached to the phenoxy ring was systematically modified to explore its impact on anti-inflammatory activity. cust.edu.twnih.gov The parent ketone, 1-{3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl}ethanone (Compound 6 ), was found to be a potent inhibitor of TNF-α formation. cust.edu.twnih.gov Further modifications provided valuable SAR data:

Conversion to Oximes: Transforming the ketone into its corresponding oxime (Compound 11a ) or methyloxime (Compound 11b ) was investigated. This change alters the electronic and hydrogen-bonding properties of the linker. Compound 11a showed a notable ability to inhibit both lysozyme (B549824) and β-glucuronidase release. nih.gov

Chain Extension/Unsaturation: Extending the linker, as seen in 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one (Compound 10 ), introduced a more rigid and extended conjugated system. This modification resulted in the most active compound against lysozyme release in the series. nih.gov

These findings underscore the linker's importance. Its length, rigidity, and hydrogen-bonding capacity are key parameters for optimization.

| Compound Number | Modification from Parent Ethanone (Compound 6) | Biological Activity (IC₅₀, μM) |

|---|---|---|

| 6 | Parent Ethanone | 2.3 (TNF-α formation) |

| 10 | Extended to But-3-en-2-one | 4.6 (Lysozyme release) |

| 11a | Converted to Oxime | 7.1 (Lysozyme release), 9.5 (β-glucuronidase release) |

| 11b | Converted to Methyloxime | >30 (Lysozyme release), >30 (β-glucuronidase release) |

Data derived from studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives. cust.edu.twnih.gov

Investigation of Receptor Binding Affinities Using In Vitro Assays

Determining the binding affinity of the newly synthesized analogs for their biological target is a cornerstone of SAR studies. In vitro assays provide a controlled environment to quantify these interactions, offering data on potency (e.g., IC₅₀) and binding constants (e.g., Kᵢ, Kₐ). researchgate.net

For targets that are well-characterized proteins, such as enzymes or receptors, assays using recombinant proteins are highly effective. These studies can directly measure the interaction between a compound and its purified target, eliminating confounding factors present in cell-based assays. Techniques like isothermal titration calorimetry (ITC) can determine the thermodynamic parameters of binding, while surface plasmon resonance (SPR) can measure real-time binding kinetics (association and dissociation rates). Molecular docking simulations are often used alongside these experimental methods to predict and rationalize the binding modes of ligands at the atomic level, providing insights into key interactions like hydrogen bonds and hydrophobic contacts that contribute to affinity. rsc.orgnih.gov

Competitive binding assays are a common and powerful tool for determining the affinity of a test compound for a receptor. researchgate.net In this setup, the novel analog competes with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor.

The assay measures the ability of increasing concentrations of the unlabeled test compound to displace the radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. This value is inversely proportional to the binding affinity of the test compound. Using the Cheng-Prusoff equation, the IC₅₀ value can be converted to an inhibition constant (Kᵢ), which reflects the intrinsic affinity of the ligand for the receptor. researchgate.net Studies on other quinoline-based hybrids have successfully used this approach to identify competitive inhibitors for targets like PIM-1 kinase, demonstrating the utility of this method in characterizing the binding mechanism. nih.gov

Enzyme Inhibition Studies Utilizing In Vitro Enzymatic Assays

While specific enzyme inhibition studies for this compound are not extensively detailed in the available literature, the broader class of quinoline and furan-containing compounds has been investigated for their effects on various enzymes. For instance, quinoline derivatives have been explored as inhibitors of enzymes like topoisomerase, tyrosine kinases, and histone deacetylases. nih.gov Similarly, furan-containing compounds have been studied for their inhibitory interactions with enzymes such as (Na/K)-ATPase. nih.gov

The kinetic characterization of enzyme inhibition is crucial for understanding how a compound interacts with its target enzyme. Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished by analyzing the enzyme's reaction rates at varying substrate and inhibitor concentrations. khanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). nih.gov

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Km. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. khanacademy.org

Graphical representations like Michaelis-Menten and Lineweaver-Burk plots are instrumental in visualizing and determining the type of inhibition. khanacademy.org For example, a study on furylethylene derivatives demonstrated competitive inhibition of (Na/K)-ATPase with respect to potassium ions, indicating that the inhibitor competes with potassium for binding to the enzyme. nih.gov

Table 1: Kinetic Parameters of Enzyme Inhibition

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intercepts |

| Competitive | Unchanged | Increased | Y-intercept unchanged, X-intercept shifts closer to origin |

| Noncompetitive | Decreased | Unchanged | Y-intercept increases, X-intercept unchanged |

| Uncompetitive | Decreased | Decreased | Both Y and X-intercepts shift upwards and to the left |

This table provides a generalized overview of the kinetic signatures of different inhibition types.

Mechanism-based inactivation, also known as suicide inhibition, occurs when a compound is converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov Functional groups like furan are known to be potential mechanism-based inactivators of cytochrome P450 enzymes. nih.gov The furan ring can undergo metabolic activation to form a highly reactive intermediate that covalently binds to the enzyme, leading to its inactivation. nih.gov While specific studies on this compound are lacking, the presence of the furan moiety suggests that the potential for mechanism-based inactivation of certain enzymes could be an area for future investigation.

Cellular Assays for Molecular Target Engagement and Pathway Modulation (In Vitro Cell-Based Models)

Cell-based assays are essential for understanding how a compound affects cellular processes and for confirming its engagement with molecular targets within a biological system.

Quinoline derivatives have been shown to modulate various cellular pathways by altering gene expression and protein levels. For instance, certain quinolinone derivatives have been found to suppress the release of interleukin-2 (B1167480) (IL-2) in Jurkat T cells by inhibiting the promoter activities of NF-κB and nuclear factor of activated T cells (NFAT). nih.gov This indicates that these compounds can interfere with signaling pathways that control the expression of key immune-related genes. nih.gov

Antimicrobial Activity Investigations Against Microorganisms (In Vitro Studies)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Numerous quinoline derivatives have demonstrated potent activity against a wide range of bacteria and fungi. nih.govresearchgate.net

For example, a series of novel quinoline derivatives were synthesized and showed excellent in vitro antibacterial activity against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Some of these compounds also exhibited significant antifungal activity against A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov Another study highlighted 2-styryl quinolines with potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing bactericidal activity superior to the standard drug ciprofloxacin. researchgate.net The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential microbial enzymes like DNA gyrase. researchgate.net

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Type | Target Microorganism | Activity (MIC) | Reference |

| Substituted Quinolines | Bacillus cereus, Staphylococcus aureus | 3.12 - 50 µg/mL | nih.gov |

| 2-Styryl Quinolines | Micrococcus luteus, Klebsiella planticola | 1.9 - 31.2 µg/mL | researchgate.net |

| N-alkyl-2-quinolones | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤2 µg/mL | nih.gov |

This table presents examples of antimicrobial activities observed for different classes of quinoline derivatives.

Bacterial Growth Inhibition and Minimum Inhibitory Concentration (MIC) Determination

While specific minimum inhibitory concentration (MIC) data for this compound against a range of bacterial strains are not extensively detailed in publicly accessible literature, the broader classes of quinoline and furan derivatives have demonstrated significant antibacterial potential. For instance, various quinoline analogs have been shown to be active against both Gram-positive and Gram-negative bacteria. A study on heterocyclic chalcone (B49325) derivatives bearing furan and quinoline moieties reported that some compounds exhibited good antimicrobial activities against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov One derivative, in particular, showed high potency against Streptococcus mutans with an MIC of 2 µg/mL. nih.gov However, these compounds were found to be inactive against Gram-negative bacteria like Escherichia coli at concentrations up to 64 µg/mL. nih.gov

The general findings for related structures suggest that the antibacterial activity is highly dependent on the specific substitutions on both the quinoline and furan rings.

Interactive Data Table: Antibacterial Activity of Related Furan-Quinoline Analogs

Since no specific data for this compound is available, the following table is a representative example based on findings for analogous compounds to illustrate how such data would be presented.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) |

| Analog F2 (Chalcone) | Streptococcus mutans | 2 |

| Analog F2 (Chalcone) | Escherichia coli | >64 |

Fungal Growth Inhibition and Related Assays

The antifungal properties of quinoline and furan derivatives have also been a subject of investigation. Studies on various quinoline derivatives have highlighted their potential as antifungal candidates for treating infections like candidiasis and dermatophytosis. nih.gov The antifungal action appears to be selective based on the substitution patterns on the quinoline nucleus. nih.gov For example, certain derivatives show activity primarily against yeasts, while others are more effective against filamentous fungi. nih.gov

Similarly, β-keto-enol derivatives containing furan moieties have demonstrated significant fungicidal activity against strains like Fusarium oxysporum. nih.gov The presence of the furan group, in combination with other structural features, was noted to influence the antifungal potency. nih.gov Although direct antifungal assay results for this compound are not available, the established activity of its constituent heterocyclic systems suggests it as a candidate for antifungal screening.

Mechanistic Insights into Antimicrobial Action in Microbial Systems

The mechanisms through which quinoline and furan-containing compounds exert their antimicrobial effects are diverse. Quinolines are known to target various cellular processes. Some quinoline-based drugs, for example, interfere with DNA gyrase, an essential enzyme for bacterial DNA replication. Other proposed mechanisms include the disruption of cell membrane integrity and the inhibition of key metabolic pathways.

Furan derivatives also possess multiple modes of action. Some have been found to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. frontiersin.org The antimicrobial effects of furanones, a class of furan derivatives, have been linked to the disruption of quorum sensing and, in some cases, direct bactericidal activity. frontiersin.org For a hybrid molecule like this compound, it is plausible that its antimicrobial action could involve a multi-target approach, potentially leading to a lower likelihood of resistance development. However, without specific mechanistic studies on this compound, any proposed mechanism remains speculative.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Molecular Target Specificity and Potency

A comprehensive SAR analysis for this compound is challenging without a dataset of closely related analogs and their corresponding biological activities. However, general SAR trends can be inferred from studies on broader classes of quinoline and furan derivatives.

For quinoline-based antimicrobials, the following structural features are often critical:

Substitution at C-2 and C-4: Modifications at these positions on the quinoline ring can significantly impact the spectrum and potency of antimicrobial activity. nih.gov

Substitution at C-6: The nature of the substituent at the C-6 position has also been shown to modulate biological action. nih.gov

The presence of a phenyl group: In some quinoline derivatives, a directly linked phenyl group can provide the rigidity suggested to be necessary for antifungal activity. nih.gov

For furan-containing compounds, SAR studies have indicated that:

The nature of the substituent on the furan ring: Different groups attached to the furan moiety can alter the antimicrobial profile.

For a molecule like this compound, a systematic SAR study would involve the synthesis and biological evaluation of analogs with modifications at several key positions:

Substitution on the furan ring: Introducing electron-donating or electron-withdrawing groups to the furan ring could modulate the electronic properties and, consequently, the biological activity.

Substitution on the quinoline ring: Exploring various substituents at different positions of the quinoline nucleus would be essential to optimize potency and selectivity.

Modification of the ethanone linker: Altering the length or flexibility of the two-carbon chain connecting the furan and quinoline moieties could influence how the molecule interacts with its biological target.

Without such dedicated studies, the precise structure-activity relationships that govern the antimicrobial potential of this compound remain an area for future research.

Applications of 1 2 Furyl 2 Quinolin 2 Yl Ethanone in Materials Science and Other Chemical Fields

Incorporation into Polymer Systems as a Functional Monomer or Modifier

The presence of reactive sites in both the furan (B31954) and quinoline (B57606) rings, as well as the ketone group, suggests that 1-(2-Furyl)-2-(quinolin-2-yl)ethanone could be a candidate for incorporation into polymer systems. It could potentially serve as a functional monomer or a polymer modifier to impart specific properties to the resulting materials.

The furan moiety can participate in various polymerization reactions, including Diels-Alder reactions, which can be utilized for the creation of reversible and self-healing polymers. The quinoline group, known for its thermal stability and specific electronic properties, could enhance the performance of polymers in high-temperature applications or in electronic devices.

Potential Roles of this compound in Polymer Systems:

| Role | Potential Functionality | Anticipated Improvement in Polymer Properties |

| Functional Monomer | Participation in polymerization via furan or quinoline ring | Enhanced thermal stability, conductivity, and optical properties. |

| Polymer Modifier | Grafting onto existing polymer chains | Improved surface properties, introduction of metal-chelating sites. |

| Crosslinking Agent | Formation of network structures | Increased mechanical strength and solvent resistance. |

While these applications are theoretically plausible, further experimental validation is necessary to confirm the viability of this compound in polymer chemistry.

Utilization in Optical and Electronic Materials Development

The combination of the electron-rich furan ring and the electron-withdrawing quinoline system in this compound suggests that it may possess interesting photophysical properties, making it a candidate for use in optical and electronic materials.

Quinoline derivatives are well-known for their fluorescent properties and their application as chemosensors for the detection of metal ions and other analytes. The nitrogen atom in the quinoline ring and the oxygen atom in the furan ring of this compound can act as binding sites for metal ions. Upon coordination, changes in the fluorescence emission spectrum, such as enhancement or quenching, could be observed, forming the basis for a sensor.

Hypothetical Sensing Mechanism:

| Analyte | Potential Binding Site | Expected Change in Fluorescence |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Quinoline nitrogen and furan oxygen | Quenching or enhancement of fluorescence intensity, shift in emission wavelength. |

| Protons (pH sensing) | Quinoline nitrogen | Modulation of fluorescence based on protonation state. |

Further spectroscopic studies are required to characterize the fluorescence behavior of this compound and to evaluate its potential as a fluorescent probe.

Both quinoline and furan derivatives have been investigated for their use in organic electronics. Quinoline-based materials are often used as electron-transporting or emissive layers in OLEDs due to their good electron mobility and high thermal stability. Furan-containing polymers have been explored as donor materials in OPVs.

The structure of this compound, with its donor-acceptor characteristics, could be advantageous for applications in OLEDs and OPVs. It could potentially function as an emissive material, a host material, or an electron-transporting material in OLED devices. In OPVs, it might be used as a component in the active layer. However, without experimental data on its electronic properties, such as its HOMO/LUMO energy levels, these applications remain speculative.

Role in Supramolecular Chemistry and Self-Assembly Processes

The planar nature of the quinoline and furan rings, coupled with the presence of potential hydrogen bond acceptors (the nitrogen and oxygen atoms) and a polar ketone group, suggests that this compound could participate in supramolecular self-assembly. Through non-covalent interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, this molecule could form well-ordered, one-, two-, or three-dimensional structures.